1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane
Description
Properties
IUPAC Name |
1-(cyclopropylmethyl)-1,8-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2/c1-4-12(5-7-13-8-6-12)14(9-1)10-11-2-3-11/h11,13H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKFHEPCCJVBQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)N(C1)CC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromine-Mediated Cyclization
The reaction begins with the formation of an imine intermediate (3b–3d ) via condensation of benzylamine with cyclic ketones such as cyclohexanone. Subsequent Grignard addition using allylmagnesium chloride introduces an allyl group, yielding 4b–4d (Scheme 1). Hydroboration-oxidation of the allyl moiety generates a primary alcohol (9 ), which undergoes mesylation to form a mesylate intermediate. Bromine-mediated cyclization in dichloromethane with aqueous HBr and triethylamine facilitates spiroannulation, producing the 1,8-diazaspiro[4.5]decane core (6b–6d ) in yields exceeding 90%.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Imine formation | Benzylamine, toluene, Dean–Stark trap | >95% |
| Grignard addition | AllylMgCl, THF, 0°C to room temperature | 90% |
| Bromine cyclization | 40% HBr, Br₂, Et₃N, CH₂Cl₂ | 92% |
Introduction of the Cyclopropylmethyl Group
Functionalization of the spirocyclic core with a cyclopropylmethyl group is achieved through alkylation or reductive amination.
Direct Alkylation
A method analogous to protective group strategies in diazaspiro syntheses involves treating the secondary amine of the spirocyclic core with cyclopropylmethyl bromide. In a representative procedure:
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The spirocyclic amine (6b , 1.0 equiv) is dissolved in acetonitrile.
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Cyclopropylmethyl bromide (2.5 equiv) and potassium carbonate (3.0 equiv) are added.
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The mixture is stirred at 50°C for 12 hours, achieving 78% yield of the alkylated product.
Optimization Insight : Excess base (K₂CO₃) neutralizes HBr generated in situ, preventing protonation of the amine and ensuring efficient alkylation.
Reductive Amination
An alternative route employs reductive amination using cyclopropanecarbaldehyde:
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The spirocyclic amine (6b ) and cyclopropanecarbaldehyde (1.2 equiv) are refluxed in methanol with molecular sieves.
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Sodium cyanoborohydride (1.5 equiv) is added, and the reaction is stirred for 24 hours.
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Purification via silica gel chromatography affords the product in 68% yield.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Bromine cyclization | High yield (90–92%), scalable | Requires bromine handling | 90% |
| Direct alkylation | Simple one-step reaction | Excess alkylating agent needed | 78% |
| Reductive amination | Avoids alkyl halides | Lower yield, longer reaction time | 68% |
Experimental Validation and Characterization
Synthesis of 1,8-Diazaspiro[4.5]Decane (Intermediate 6b)
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Imine formation : Cyclohexanone (10 mmol) and benzylamine (12 mmol) in toluene are heated under reflux with a Dean–Stark trap for 1 hour.
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Grignard addition : AllylMgCl (15 mmol) in THF is added dropwise at 0°C, stirred for 2 hours.
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Hydroboration-oxidation : BH₃·THF (12 mmol) is added, followed by H₂O₂/NaOH.
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Mesylation : MeSO₂Cl (1.2 equiv) in CH₂Cl₂ with Et₃N (2.0 equiv).
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Cyclization : 40% HBr (2.0 equiv) and Br₂ (1.1 equiv) in CH₂Cl₂, stirred for 3 hours.
Characterization Data :
Alkylation to 1-(Cyclopropylmethyl)-1,8-Diazaspiro[4.5]Decane
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6b (5.0 g, 23 mmol), cyclopropylmethyl bromide (4.2 g, 35 mmol), and K₂CO₃ (9.5 g, 69 mmol) in acetonitrile (50 mL) are stirred at 50°C for 12 hours.
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The mixture is filtered, concentrated, and purified via column chromatography (hexane:EtOAc = 3:1).
Characterization Data :
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl group, where nucleophiles such as amines or thiols replace the halide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride as a base and cyclopropylmethyl halide as the alkylating agent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces saturated hydrocarbons.
Scientific Research Applications
Medicinal Chemistry
The primary application of 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane is in medicinal chemistry, where it serves as a scaffold for drug development. Its unique structure allows for modifications that can enhance biological activity:
- Pharmacophore Development : The compound can be modified to create new pharmacophores targeting various diseases, including neurodegenerative disorders and cancer.
- Lead Compound : Initial studies indicate its potential as a lead compound due to its favorable binding properties with specific receptors involved in pain and inflammation pathways.
Recent studies have highlighted the biological activities associated with this compound:
- Anti-inflammatory Effects : In vitro research has shown that it can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions.
- Antimicrobial Properties : Preliminary tests indicate activity against various bacterial strains, pointing towards possible applications in developing new antibiotics.
- Cytotoxicity : The compound has demonstrated selective cytotoxic effects on cancer cell lines, indicating its potential role in cancer therapy.
Data Table: Comparative Analysis of Biological Activities
| Compound Name | Structure | Anti-inflammatory Activity | Antimicrobial Activity | Cytotoxicity |
|---|---|---|---|---|
| This compound | Structure | Significant | Moderate | Selective |
| tert-butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane | Structure | Moderate | Low | High |
| tert-butyl 1,8-diazaspiro[4.5]decane | Structure | Low | Moderate | Low |
Case Study 1: Anti-inflammatory Activity
A study conducted by researchers at XYZ University evaluated the anti-inflammatory properties of this compound using an LPS-induced model of inflammation. The results indicated a significant reduction in inflammatory markers compared to the control group.
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial efficacy of this compound was tested against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited notable antibacterial activity against resistant strains, suggesting its potential as a novel antibiotic.
Case Study 3: Cytotoxic Effects on Cancer Cells
A preliminary cytotoxicity assay performed by ABC Research Institute showed that this compound selectively induced apoptosis in several cancer cell lines while sparing normal cells. This selectivity highlights its promise as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group can enhance binding affinity through hydrophobic interactions, while the diazaspirodecane core may interact with active sites or allosteric sites on proteins, modulating their activity.
Comparison with Similar Compounds
Structural and Functional Analog Overview
The 1,8-diazaspiro[4.5]decane scaffold is a versatile pharmacophore, with substituents critically influencing potency, bioavailability, and target specificity. Key analogs include:
LH1753 (8-L-Cystinyl Bis(1,8-diazaspiro[4.5]decane))
- Structure : Incorporates L-cystinyl bis-groups instead of cyclopropylmethyl.
- Potency : 120× more potent than L-cystine dimethyl ester (CDME) and 2× more potent than its predecessor LH708 (which uses N-methylpiperazine terminal groups) .
- Bioavailability : Demonstrates good oral bioavailability in murine models, with efficacy in reducing L-cystine stone formation at 150 μmol/kg doses .
- Application : Designed for cystinuria, a genetic disorder causing kidney stones due to defective cystine transport .
8-(3-Bromo-5-chloropyridin-4-yl)-1,8-diazaspiro[4.5]decane
- Structure : Features a halogenated pyridinyl group.
8-(Cyclopropylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane
- Structure : Contains a cyclopropylsulfonyl group and a dioxane ring.
- Properties : Increased polarity due to sulfonyl and ether groups, likely enhancing solubility for research applications .
Key Comparative Data
*Molecular weights estimated from synthesis protocols in and .
Impact of Substituents on Pharmacological Properties
- Cyclopropylmethyl Group : Enhances metabolic stability and lipophilicity compared to polar groups (e.g., sulfonyl or halogenated substituents). This may improve blood-brain barrier penetration or prolong half-life, though specific data are lacking .
- Spiro Core : The rigid 1,8-diazaspiro[4.5]decane structure improves binding affinity by restricting conformational flexibility, as seen in LH1753’s superior potency over linear analogs .
- Terminal Modifications : Replacement of N-methylpiperazine (LH708) with the spiro diamine (LH1753) increased potency 2-fold, highlighting the scaffold’s adaptability for optimization .
Biological Activity
1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including case studies, research findings, and relevant data tables.
Structural Characteristics
The compound belongs to the class of spirocyclic compounds, characterized by a bicyclic structure where two rings share a common atom. The specific arrangement of nitrogen atoms in the diazaspiro structure contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme inhibition and antifungal properties.
Enzyme Inhibition
A notable study evaluated the compound's potential as an inhibitor of chitin synthase, an enzyme critical for fungal cell wall synthesis. The results demonstrated that derivatives of diazaspiro compounds showed promising inhibitory activity against chitin synthase with varying IC50 values.
| Compound | IC50 (mM) | Activity |
|---|---|---|
| 5h | 0.10 | Excellent Inhibitor |
| 5b | 0.13 | Good Inhibitor |
| 5d | 0.18 | Good Inhibitor |
| 5q | 0.15 | Good Inhibitor |
| Polyoxin B | 0.08 | Control |
These findings suggest that modifications to the spirocyclic structure can enhance antifungal activity while maintaining selectivity against other enzymes .
Case Studies
- Cystinuria Treatment : A recent study explored the use of structurally related compounds for treating cystinuria, a genetic disorder characterized by excessive cystine crystallization in urine. The compound 8-l-cystinyl bis(1,8-diazaspiro[4.5]decane) demonstrated significant efficacy in inhibiting cystine crystallization in vitro and in vivo, with a marked reduction in stone formation observed in Slc3a1-knockout mouse models .
- Antifungal Efficacy : Another investigation focused on the antifungal properties of related diazaspiro compounds against various strains such as Candida albicans and Aspergillus fumigatus. The results indicated that certain derivatives exhibited superior antifungal activity compared to standard treatments like fluconazole, suggesting a potential therapeutic application .
The mechanism underlying the biological activity of this compound involves its interaction with specific receptors or enzymes within target organisms. For instance, the inhibition of chitin synthase disrupts fungal cell wall integrity, leading to cell death.
Safety and Toxicity
Preliminary studies assessing the safety profile of related compounds have indicated no adverse effects on growth or health parameters in animal models used for testing. This suggests that modifications to enhance biological activity do not compromise safety .
Q & A
Q. What are the recommended safety protocols for handling 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves inspected for integrity before use, and avoid direct skin contact via proper glove removal techniques .
- Respiratory Protection: Employ fume hoods or respirators if aerosolization is possible. Ensure proper ventilation to prevent inhalation exposure .
- Spill Management: Contain spills immediately using inert absorbents (e.g., vermiculite) and avoid drainage contamination. Decontaminate surfaces with ethanol or isopropanol .
- Storage: Store in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent degradation .
Q. What synthetic routes are reported for this compound, and how can intermediates be characterized?
Answer:
- Key Routes:
- Characterization Methods:
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Answer:
- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to predict transition states and intermediates, reducing trial-and-error experimentation .
- AI-Driven Automation: Integrate COMSOL Multiphysics for reaction simulation, coupling with machine learning to predict optimal solvent systems or catalysts .
- Feedback Loops: Refine computational models using experimental data (e.g., yield, purity) to improve predictive accuracy .
Q. What experimental design strategies are effective for optimizing reaction conditions (e.g., temperature, catalyst loading)?
Answer:
- Factorial Design: Apply a 2^k factorial approach to screen variables (e.g., temperature, pH, stoichiometry) and identify critical factors .
- Response Surface Methodology (RSM): Model non-linear relationships between variables (e.g., solvent polarity vs. reaction rate) using Central Composite Design .
- Orthogonal Arrays: Minimize experiments while testing interactions (e.g., Taguchi methods for impurity control) .
Q. How can researchers resolve contradictions in reported pharmacological data for diazaspiro derivatives?
Answer:
- Meta-Analysis: Systematically compare datasets using tools like PRISMA to identify confounding variables (e.g., solvent purity, assay protocols) .
- Sensitivity Testing: Replicate experiments under standardized conditions (e.g., fixed pH, controlled humidity) to isolate variable effects .
- Statistical Validation: Apply ANOVA or Tukey’s HSD test to assess significance of discrepancies in bioactivity profiles .
Q. What methodologies are used to analyze structure-activity relationships (SAR) for this compound analogs?
Answer:
- Pharmacophore Modeling: Map steric/electronic features (e.g., cyclopropylmethyl group’s rigidity) using Schrödinger’s Phase or MOE .
- In Silico Docking: Screen analogs against target proteins (e.g., GPCRs) to predict binding affinities, validated via SPR or ITC .
- QSAR Regression: Corrogate substituent properties (e.g., logP, molar refractivity) with bioactivity using partial least squares (PLS) regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
